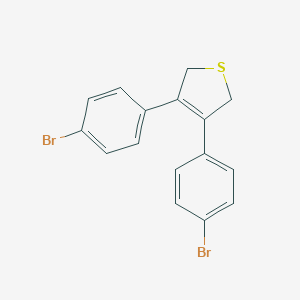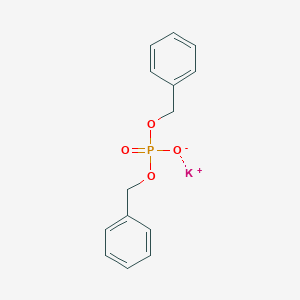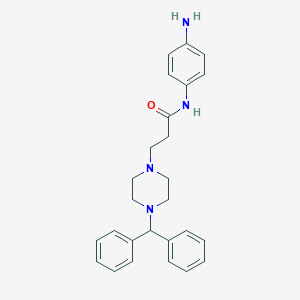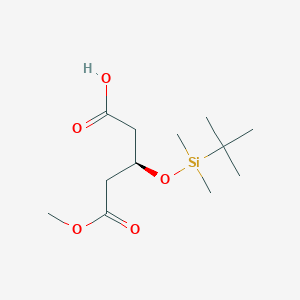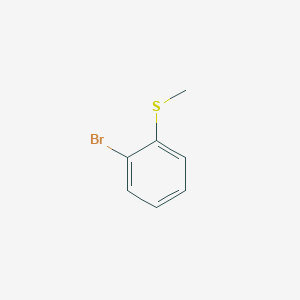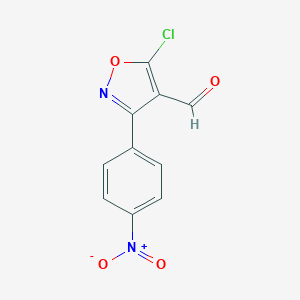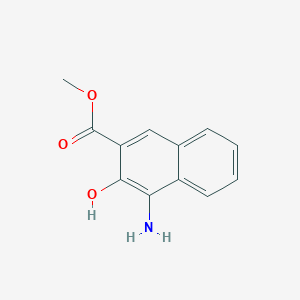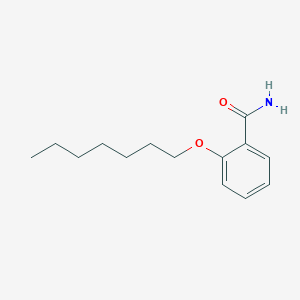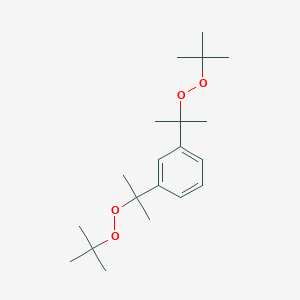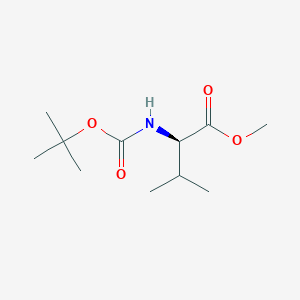
(R)-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate” is a chemical compound used in scientific research. It has diverse applications such as drug synthesis, catalyst development, and organic chemistry studies. The IUPAC name for this compound is methyl (2R)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 . The molecular weight of the compound is 229.28 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-Val-Ome: is extensively used in peptide synthesis. The Boc group serves as a temporary protector of amino groups during the synthesis process, preventing unwanted side reactions . This compound is particularly useful in the solution phase peptide synthesis, where it can be deprotected under mild acidic conditions without affecting other sensitive functional groups .
Supramolecular Chemistry
In supramolecular chemistry, Boc-D-Val-Ome contributes to the self-assembly of peptides forming various micro to nanostructures. These structures have applications in nanobiotechnology, such as drug delivery vehicles, porous materials for gas adsorption, and nanomaterial fabrication .
Alzheimer’s Research
The compound’s ability to form intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form is leveraged in Alzheimer’s research. It helps in understanding amyloidogenesis and the design principles of nanostructures that could potentially interact with amyloid plaques .
Material Science
Boc-D-Val-Ome: is used in material science for the development of smart materials and devices. Its properties enable the creation of flexible mechanical structures with electronic properties, which are essential in the fields of optoelectronics, piezoelectrics, and pyroelectrics .
Biomedical Applications
In the biomedical field, Boc-D-Val-Ome plays a role in tissue engineering and biosensors. Its biocompatibility and bioactivity make it suitable for creating scaffolds that support cell growth and for developing sensors that can detect biological substances .
Chemical Synthesis
The compound is also a key player in chemical synthesis, where it is used as a building block for more complex molecules. Its protected amine group allows for selective reactions, making it a valuable reagent in the synthesis of pharmaceuticals and other organic compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-D-Val-Ome, also known as “methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate”, is a small peptide that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures . This compound bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 and Aβ 41–42 . Therefore, its primary targets are likely to be the same or similar proteins involved in the pathogenesis of Alzheimer’s disease.
Mode of Action
The compound interacts with its targets through various non-covalent interactions, leading to the formation of β-sheet structures . These structures are crucial for the self-assembly of peptides, forming various micro to nanostructures . The higher order aggregation of similar compounds has shown a clear supramolecular cross-β-sheet structure .
Biochemical Pathways
The self-assembly of peptides like Boc-D-Val-Ome can lead to the formation of various interesting micro to nano-level structures . These structures have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Result of Action
The molecular and cellular effects of Boc-D-Val-Ome’s action are primarily related to its ability to form β-sheet structures . These structures can bind with amyloid binding dyes such as thioflavin T (ThT) and Congo red . The formation of these structures is supported both in solution and in the solid state .
Action Environment
The environment plays a significant role in the action of Boc-D-Val-Ome. For instance, the compound forms different structures in a methanol–water solvent mixture . While one form self-assembles into a highly organized two-ended spear-like architecture, another forms a hollow hexagonal tube-like structure .
Propiedades
IUPAC Name |
methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate | |
Q & A
Q1: What is the role of Boc-D-valine methyl ester in the synthesis of the P-spiro tetraaminophosphonium chloride catalyst?
A1: Boc-D-valine methyl ester serves as the starting material for introducing the chiral (R)-3-methyl-1,1-di-p-tolylbutane-1,2-diamine moiety into the catalyst structure. This chiral diamine plays a crucial role in the catalyst's ability to induce asymmetry in reactions. The synthesis begins by reacting Boc-D-valine methyl ester with an excess of 4-MeC6H4MgBr (Grignard reagent) in THF at 0°C []. This reaction adds two 4-methylphenyl groups to the carbonyl carbon. Subsequent acidic hydrolysis removes the Boc protecting group and the methyl ester, yielding the hydrochloride salt of (R)-2-amino-3-methyl-1,1-di-p-tolylbutan-1-ol. This compound is then transformed into the desired (R)-3-methyl-1,1-di-p-tolylbutane-1,2-diamine through a series of reactions involving azide formation and reduction [].
Q2: Why is chirality important in the context of this catalyst and its applications?
A2: Chirality is crucial because the catalyst is designed for asymmetric synthesis, specifically the asymmetric Henry reaction []. This type of reaction creates a new chiral center in the product molecule. Using a chiral catalyst like the one synthesized allows for selective formation of one enantiomer over the other. This selectivity is essential in pharmaceutical and fine chemical synthesis, as different enantiomers of a molecule can have drastically different biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

